molecular formula C11H12N2O2 B7868153 4-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile

4-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile

Cat. No.: B7868153
M. Wt: 204.22 g/mol
InChI Key: DVWSLHRMUSPBOW-UHFFFAOYSA-N
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Description

4-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile is an organic compound that features a tetrahydropyran ring attached to a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile typically involves the reaction of picolinonitrile with tetrahydro-2H-pyran-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the picolinonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydropyran ring.

    Reduction: Reduced forms of the picolinonitrile moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((Tetrahydro-2H-pyran-2-yl)oxy)picolinonitrile
  • 4-((Tetrahydro-2H-pyran-3-yl)oxy)picolinonitrile

Uniqueness

4-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile is unique due to the specific position of the tetrahydropyran ring attachment, which can influence its reactivity and biological activity compared to its isomers. This positional difference can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

4-(oxan-4-yloxy)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-9-7-11(1-4-13-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWSLHRMUSPBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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